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Hydroperoxide, 1-ethoxyethyl

Cat. No.: B12800814
CAS No.: 18321-53-4
M. Wt: 106.12 g/mol
InChI Key: CXWWPQGYBJCHJL-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Chemistry and Reactive Oxygen Species Research

1-Ethoxyethyl hydroperoxide is an organic peroxide characterized by a hydroperoxide group (-OOH) attached to an ethoxyethyl group. ontosight.ai This structure imparts unique chemical properties, making it a subject of interest in organic chemistry and the study of reactive oxygen species (ROS). As a member of the α-alkoxyalkyl hydroperoxide class, its reactivity is largely dictated by the weak oxygen-oxygen bond, which has a low bond dissociation energy (20 to 50 kcal/mol). smolecule.com This inherent instability allows for cleavage under specific conditions, such as the presence of heat or metal ions, rendering it a valuable intermediate in organic synthesis and a potent initiator in polymerization reactions. ontosight.ai

The compound's role as a reactive oxygen species is central to its biological and chemical activity. smolecule.com Reactive oxygen species are implicated in a variety of chemical transformations, including oxidation reactions where hydroperoxides act as oxidizing agents. smolecule.com Research into 1-ethoxyethyl hydroperoxide contributes to the broader understanding of oxidative stress and the mechanisms of anesthetic toxicity, where the formation of hydroperoxides from ethers like diethyl ether can lead to the generation of damaging radicals. semanticscholar.org Studies on the ozonolysis of vinyl ethers, for instance, have identified the formation of hydroperoxide intermediates, highlighting their role in atmospheric chemistry and the formation of secondary organic aerosols. nih.govcopernicus.org

The decomposition of 1-ethoxyethyl hydroperoxide and related α-alkoxyalkyl hydroperoxides is a key area of investigation. Studies have shown that its decomposition can be influenced by factors such as pH. escholarship.orgnih.gov For example, the decomposition of α-alkoxyalkyl hydroperoxides can be enhanced at lower pH levels, a process that may not involve the formation of radicals. escholarship.orgnih.gov This is in contrast to other decomposition pathways that can yield radical products. researchgate.netcdnsciencepub.com Understanding these decomposition mechanisms is crucial for controlling its reactivity in synthetic applications and for elucidating its role in environmental and biological systems. rsc.org

Historical Developments in the Study of α-Alkoxyalkyl Hydroperoxides

The study of α-alkoxyalkyl hydroperoxides is closely linked to the investigation of ether autooxidation. It has long been known that ethers, when exposed to atmospheric oxygen, can slowly oxidize to form hydroperoxides and other peroxide species. youtube.com Diethyl ether, for example, undergoes autooxidation to produce 1-ethoxyethyl hydroperoxide. youtube.com This spontaneous oxidation process highlighted the need to understand the structure and reactivity of these peroxide products. youtube.com

Early research focused on identifying the products of ether oxidation and characterizing their properties. researchgate.net For instance, 1-ethoxyethyl hydroperoxide was identified as a product of the oxidation of diethyl ether in air. researchgate.net Further investigations delved into the mechanisms of their formation and decomposition. The photolysis of diethyl ether in the presence of oxygen was found to yield 1-ethoxyethyl hydroperoxide among other products, suggesting a mechanism involving the transfer of an electron to oxygen. researchgate.net

More recent studies have employed advanced analytical techniques to probe the intricate details of α-alkoxyalkyl hydroperoxide chemistry. For example, combined theoretical and synchrotron radiation photoionization mass spectrometry has been used to study the ozonolysis of alkyl vinyl ethers, revealing the formation of keto-hydroperoxide intermediates. nih.govacs.org These studies have provided valuable insights into the reaction pathways and the nature of the transient species involved.

Research on the bimolecular self-reactions of secondary peroxy radicals, generated from the oxidation of 1-ethoxyethyl hydroperoxide, has challenged established mechanisms like the Russell concerted cyclic mechanism. researchgate.netcdnsciencepub.comcdnsciencepub.com These studies suggest the existence of alternative decomposition pathways that yield radical products, with the relative importance of each pathway depending on factors like the structure of the alkyl groups, temperature, and solvent. researchgate.netcdnsciencepub.comcdnsciencepub.com The ongoing investigation into the aqueous-phase decomposition of α-alkoxyalkyl hydroperoxides continues to be an active area of research, with implications for atmospheric chemistry and our understanding of aerosol formation. rsc.orgresearchgate.netcopernicus.org

Chemical and Physical Properties of 1-Ethoxyethyl Hydroperoxide

Below are tables detailing some of the key chemical and physical properties of 1-ethoxyethyl hydroperoxide.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name 1-ethoxy-1-hydroperoxyethane nih.gov
CAS Number 18321-53-4 nih.govguidechem.com
Molecular Formula C4H10O3 nih.govguidechem.com
InChI InChI=1S/C4H10O3/c1-3-6-4(2)7-5/h4-5H,3H2,1-2H3 nih.govguidechem.com
InChIKey CXWWPQGYBJCHJL-UHFFFAOYSA-N nih.govguidechem.com

Table 2: Physical and Chemical Properties

Property Value Unit Source
Molecular Weight 106.12 g/mol chemeo.com
Boiling Point 58-60 °C @ 12 Torr guidechem.com
Density 1.0±0.1 g/cm³ guidechem.com
LogP (Octanol/Water Partition Coefficient) 0.858 chemeo.com
Topological Polar Surface Area 38.7 Ų nih.govguidechem.com
Standard Gibbs Free Energy of Formation (ΔfG°) -366.46 kJ/mol chemeo.com
Enthalpy of Formation at Standard Conditions (ΔfH°gas) -547.84 kJ/mol chemeo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10O3 B12800814 Hydroperoxide, 1-ethoxyethyl CAS No. 18321-53-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18321-53-4

Molecular Formula

C4H10O3

Molecular Weight

106.12 g/mol

IUPAC Name

1-ethoxy-1-hydroperoxyethane

InChI

InChI=1S/C4H10O3/c1-3-6-4(2)7-5/h4-5H,3H2,1-2H3

InChI Key

CXWWPQGYBJCHJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OO

Origin of Product

United States

Synthesis and Mechanistic Formation Pathways of 1 Ethoxyethyl Hydroperoxide

Controlled Synthesis Methodologies for α-Ethoxyalkyl Hydroperoxides

The controlled synthesis of 1-ethoxyethyl hydroperoxide can be achieved through several distinct methodologies, each offering a different approach to the formation of the hydroperoxide functional group at the α-position of an ether.

The direct oxidation of diethyl ether can be controlled to yield 1-ethoxyethyl hydroperoxide. This process typically involves the use of oxidizing agents under specific reaction conditions to favor the formation of the hydroperoxide over other oxidation products. While the spontaneous, uncontrolled oxidation of diethyl ether is a well-known hazard, controlled oxidation provides a direct route to the target compound. The reaction proceeds via a free-radical chain mechanism, where an initiator abstracts a hydrogen atom from the carbon adjacent to the ether oxygen, followed by the addition of molecular oxygen. jove.com

Peroxyacetals can serve as precursors for the synthesis of hydroperoxides. For instance, the alkylation of a hydroperoxide with a suitable substrate can lead to the formation of a monoperoxyacetal. nih.gov These intermediates can then be further manipulated to yield the desired hydroperoxide. Theoretical studies suggest a mechanism involving the Lewis acid-promoted insertion of organometallics into the O–O bond of monoperoxyacetals. acs.org The fragmentation of hydroperoxy acetals is a known pathway to generate esters. nih.gov

A high-yield synthesis of 1-ethoxyethyl hydroperoxide can be achieved through the acid-catalyzed addition of hydrogen peroxide to ethyl vinyl ether. wikipedia.org This method offers a direct and efficient route to the target molecule. The reaction involves the protonation of the vinyl ether, followed by the nucleophilic attack of hydrogen peroxide.

C₂H₅OCH=CH₂ + H₂O₂ → C₂H₅OCH(OOH)CH₃ wikipedia.org

Similarly, related hydroperoxides can be synthesized using this approach. wikipedia.org The reaction of aldehydes with hydrogen peroxide can also lead to the formation of hydroperoxides. For example, the reaction of isobutyraldehyde (B47883) with hydrogen peroxide can induce cleavage to generate the corresponding aldehyde efficiently. In the presence of an acid catalyst, acetaldehyde (B116499) reacts with ethanol (B145695) to form 1,1-diethoxyethane (acetal). wikipedia.org

Unintended Formation and Autoxidation Processes Involving Diethyl Ether

The unintended formation of 1-ethoxyethyl hydroperoxide, primarily through the autoxidation of diethyl ether, is a significant safety concern in laboratory and industrial settings. This spontaneous process occurs when diethyl ether is exposed to atmospheric oxygen, particularly in the presence of light and heat. researchgate.net

The autoxidation of diethyl ether is a free-radical chain reaction that proceeds through initiation, propagation, and termination steps. jove.com In the presence of atmospheric oxygen, diethyl ether can slowly oxidize to form 1-ethoxyethyl hydroperoxide and diethyl peroxide, which are explosive. youtube.com This spontaneous oxidation is a self-propagating process. researchgate.netrsc.org

Initiation: The reaction is initiated by the abstraction of a hydrogen atom from the α-carbon (the carbon atom adjacent to the oxygen) of the diethyl ether molecule by an initiator, which can be a radical species formed by light or heat. jove.com

Propagation: The resulting carbon-centered radical reacts with molecular oxygen to form a 1-ethoxyethylperoxyl radical. rsc.org This peroxyl radical can then abstract a hydrogen atom from another diethyl ether molecule, forming 1-ethoxyethyl hydroperoxide and a new carbon-centered radical, thus propagating the chain reaction. jove.com

Termination: The chain reaction is terminated when two radical species combine to form a non-radical product. jove.com

The primary products of the bimolecular self-reaction of 1-ethoxyethylperoxy radicals are ethyl acetate (B1210297), ethanol, and acetaldehyde. cdnsciencepub.com

The photolysis of diethyl ether in the presence of oxygen can also lead to the formation of 1-ethoxyethyl hydroperoxide. wikipedia.org Diethyl ether and oxygen can form a charge-transfer (CT) complex that absorbs light, initiating a photochemical reaction. rsc.orgbyu.edu Upon absorption of UV light, an electron is transferred from the ether to the oxygen molecule. rsc.org The resulting ether radical cation can then deprotonate in the presence of oxygen to form the 1-ethoxyethylperoxyl radical, a key intermediate in the formation of 1-ethoxyethyl hydroperoxide. rsc.orgresearchgate.net The quantum yield for the formation of 1-ethoxyethyl hydroperoxide in the photolysis of the diethyl ether-oxygen charge transfer complex at 254 nm has been reported to be 0.04. rsc.org

Research Findings on 1-Ethoxyethyl Hydroperoxide Formation

PathwayKey Reactants/ConditionsPrimary ProductsMechanism Highlights
Controlled Oxidation Diethyl ether, oxidizing agents1-Ethoxyethyl hydroperoxideFree-radical chain reaction
Peroxyacetal Mediation Hydroperoxides, alkylating agents, Lewis acidsMonoperoxyacetals, 1-Ethoxyethyl hydroperoxideLewis acid-promoted insertion into O-O bond
H₂O₂ Addition Ethyl vinyl ether, H₂O₂, acid catalyst1-Ethoxyethyl hydroperoxideAcid-catalyzed nucleophilic addition
Autoxidation Diethyl ether, atmospheric oxygen, light/heat1-Ethoxyethyl hydroperoxide, diethyl peroxideFree-radical chain reaction (initiation, propagation, termination)
Photolytic Formation Diethyl ether, oxygen, UV light1-Ethoxyethyl hydroperoxide and other productsFormation of a diethyl ether-oxygen charge transfer complex

Hydroxyl Radical-Induced Pathways in Oxygenated Aqueous Solutions

The formation of 1-ethoxyethyl hydroperoxide in oxygenated aqueous solutions can be effectively initiated by hydroxyl radicals (•OH). A common experimental method to study these reactions is the γ-radiolysis of N₂O/O₂-saturated aqueous solutions of diethyl ether. In this environment, the radiolysis of water generates hydroxyl radicals, which are highly reactive and readily attack the ether molecules.

Research has shown that the primary step in this process is the abstraction of a hydrogen atom from the α-position (the carbon atom adjacent to the ether oxygen) of diethyl ether by the hydroxyl radical. This abstraction accounts for approximately 96% of the initial radical formation, yielding the 1-ethoxyethyl radical. researchgate.net In the presence of dissolved oxygen, this carbon-centered radical rapidly adds an oxygen molecule (O₂) to form the 1-ethoxyethylperoxy radical (I). researchgate.net

CH₃-CH₂-O-CH₂-CH₃ + •OH → CH₃-CH(•)-O-CH₂-CH₃ + H₂O CH₃-CH(•)-O-CH₂-CH₃ + O₂ → CH₃-CH(OO•)-O-CH₂-CH₃ (1-ethoxyethylperoxy radical)

Once formed, the 1-ethoxyethylperoxy radical is a key intermediate that can undergo several reaction pathways. The formation of 1-ethoxyethyl hydroperoxide is proposed to occur through the reduction of this peroxyl radical by a superoxide (B77818) radical anion (O₂⁻•), which is also present in the system. researchgate.net

CH₃-CH(OO•)-O-CH₂-CH₃ + O₂⁻• + H⁺ → CH₃-CH(OOH)-O-CH₂-CH₃ + O₂

This pathway is one of several competing decay routes for the 1-ethoxyethylperoxy radical. Other significant reactions include bimolecular decay processes. For instance, two 1-ethoxyethylperoxy radicals can react to form 1-ethoxyethyloxyl radicals and molecular oxygen. researchgate.net The resulting oxyl radical can then rearrange to a 1-ethoxy-1-hydroxyethyl radical, which subsequently reacts with oxygen and eliminates a hydroperoxyl radical (HO₂•) to form ethyl acetate. researchgate.net

Studies using γ-radiolysis of diethyl ether (10⁻³ M) in N₂O/O₂-saturated aqueous solutions have quantified the products formed, providing insight into the various reaction pathways. The yields of these products are often expressed as G-values, which represent the number of molecules formed per 100 eV of absorbed energy.

Product Distribution in the γ-Radiolysis of Diethyl Ether in Oxygenated Aqueous Solution researchgate.net

The following table displays the products and their corresponding G-values obtained during the γ-radiolysis of a 10⁻³ M diethyl ether solution saturated with N₂O/O₂ at a dose rate of 0.43 W kg⁻¹. researchgate.net

ProductG-value
Ethyl Acetate2.8
Hydrogen Peroxide2.1
1-Ethoxyethyl Hydroperoxide 1.2
Ethyl Formate (B1220265)0.7
Acetaldehyde0.6
Ethanol0.6
Formaldehyde (B43269)0.4
2-Ethoxyacetaldehyde~0.5

Chemical Reactivity and Mechanistic Investigations of 1 Ethoxyethyl Hydroperoxide Transformations

Radical Chemistry Derived from 1-Ethoxyethyl Hydroperoxide

The radical chemistry of 1-ethoxyethyl hydroperoxide is dominated by the formation and subsequent reactions of 1-ethoxyethylperoxy and 1-ethoxyethyloxyl radicals. These transient species are central to the propagation and termination steps of radical chain reactions involving this hydroperoxide.

Generation and Characterization of 1-Ethoxyethylperoxy Radicals and 1-Ethoxyethyloxyl Radicals

The 1-ethoxyethylperoxy radical (CH₃CH(OO•)OCH₂CH₃) is a key intermediate in the oxidation of diethyl ether. It is primarily generated through the abstraction of a hydrogen atom from the alpha-position of diethyl ether by an initiating radical, followed by the rapid addition of molecular oxygen to the resulting carbon-centered radical.

Alternatively, 1-ethoxyethylperoxy radicals can be generated directly from 1-ethoxyethyl hydroperoxide through oxidation by various reagents. Studies have utilized ceric ammonium (B1175870) nitrate (B79036) (Ce(IV)), tert-butoxy (B1229062) radicals, and silver oxide to effectively produce these peroxy radicals for mechanistic investigations.

The characterization of these transient radical species often relies on indirect methods such as product analysis and kinetic studies. For instance, the products observed from the self-reaction of 1-ethoxyethylperoxy radicals provide strong evidence for the intermediacy of both the peroxy and the corresponding 1-ethoxyethyloxyl radicals (CH₃CH(O•)OCH₂CH₃). The formation of the 1-ethoxyethyloxyl radical is a consequence of the decomposition of the transient tetroxide intermediate formed from the bimolecular self-reaction of the peroxy radicals.

Bimolecular Self-Reactions of Secondary Peroxy Radicals and Tetroxide Intermediates

Secondary peroxy radicals, such as the 1-ethoxyethylperoxy radical, undergo bimolecular self-reactions that are critical termination steps in radical chain processes. These reactions proceed through the formation of a short-lived tetroxide intermediate (ROOOOR). The stability and decomposition pathways of this tetroxide dictate the nature and distribution of the final products.

The self-reaction of two 1-ethoxyethylperoxy radicals can be represented as follows:

2 CH₃CH(OO•)OCH₂CH₃ → [CH₃CH(OCH₂CH₃)OOOO(CH₃CH)OCH₂CH₃] → Products

The tetroxide intermediate is highly unstable and rapidly decomposes through one or more competing pathways.

Russell Mechanism and Alternative Tetroxide Decomposition Pathways to Molecular and Radical Products

One of the principal decomposition pathways for the tetroxide intermediate derived from secondary peroxy radicals is the Russell mechanism. This concerted, non-radical pathway involves a cyclic transition state and leads directly to the formation of a ketone, an alcohol, and molecular oxygen in its singlet state. For the 1-ethoxyethylperoxy radical, the Russell mechanism would yield ethyl acetate (B1210297) (a ketone analogue, in this case an ester), ethanol (B145695), and singlet oxygen.

However, experimental evidence strongly suggests that the Russell mechanism is not the exclusive pathway for the self-reaction of 1-ethoxyethylperoxy radicals. An alternative, radical-producing pathway involves the homolytic cleavage of the central oxygen-oxygen bond of the tetroxide intermediate, yielding two 1-ethoxyethyloxyl radicals and ground-state (triplet) molecular oxygen:

[CH₃CH(OCH₂CH₃)OOOO(CH₃CH)OCH₂CH₃] → 2 CH₃CH(O•)OCH₂CH₃ + O₂

Product studies on the oxidation of 1-ethoxyethyl hydroperoxide have revealed yields of products that are inconsistent with a purely concerted Russell mechanism. The formation of significant amounts of products derived from the subsequent reactions of the 1-ethoxyethyloxyl radical supports the existence of this alternative radical-producing decomposition pathway. The relative importance of the Russell mechanism versus the radical pathway is influenced by factors such as the structure of the peroxy radical, temperature, and solvent.

The table below summarizes the product yields from the oxidation of 1-ethoxyethyl hydroperoxide by ceric ammonium nitrate, which generates 1-ethoxyethylperoxy radicals that then undergo self-reaction.

ProductYield (%)
Ethyl acetate35
Ethanol15
Acetaldehyde (B116499)14
Ethyl formate (B1220265)Trace

Beta-Scission Processes of Derived Alkoxy Radicals

The 1-ethoxyethyloxyl radicals generated from the decomposition of the tetroxide intermediate can undergo further reactions, one of the most significant being beta-scission. This process involves the cleavage of a carbon-carbon or carbon-oxygen bond beta to the oxygen atom of the alkoxy radical, resulting in the formation of a new radical and a stable molecule (a ketone or an aldehyde).

For the 1-ethoxyethyloxyl radical, two primary beta-scission pathways are possible:

Cleavage of the C-C bond: CH₃CH(O•)OCH₂CH₃ → CH₃CHO (Acetaldehyde) + •CH₂CH₃ (Ethyl radical)

Cleavage of the C-O bond: CH₃CH(O•)OCH₂CH₃ → CH₃C(O)H (Acetaldehyde) + •OCH₂CH₃ (Ethoxy radical) - Note: This pathway is generally less favored for alpha-alkoxyalkoxyl radicals.

The prevalence of acetaldehyde among the reaction products is strong evidence for the occurrence of beta-scission. The ethyl radicals formed can then participate in further radical reactions, such as hydrogen abstraction or reaction with oxygen. The rate of beta-scission is dependent on the structure of the alkoxy radical and the temperature, competing with other reactions such as hydrogen abstraction.

Decomposition Pathways and Reaction Kinetics

The stability of 1-ethoxyethyl hydroperoxide is a critical factor in its chemistry, with thermal decomposition representing a key transformation pathway.

Thermal Decomposition Studies and Radical Chain Propagation

The thermal decomposition of hydroperoxides is initiated by the homolytic cleavage of the weak oxygen-oxygen bond, producing an alkoxy radical and a hydroxyl radical:

CH₃CH(OOH)OCH₂CH₃ → CH₃CH(O•)OCH₂CH₃ + •OH

This initiation step requires a significant activation energy, and consequently, the decomposition of 1-ethoxyethyl hydroperoxide is slow at ambient temperatures but accelerates at elevated temperatures. The radicals produced in the initiation step can then propagate a chain reaction.

The highly reactive hydroxyl radical can abstract a hydrogen atom from a molecule of the hydroperoxide, leading to the formation of a 1-ethoxyethylperoxy radical and water:

•OH + CH₃CH(OOH)OCH₂CH₃ → H₂O + CH₃CH(OO•)OCH₂CH₃

The 1-ethoxyethyloxyl radical can also abstract the hydroperoxidic hydrogen:

CH₃CH(O•)OCH₂CH₃ + CH₃CH(OOH)OCH₂CH₃ → CH₃CH(OH)OCH₂CH₃ + CH₃CH(OO•)OCH₂CH₃

Metal-Catalyzed Decomposition of Hydroperoxides

The decomposition of organic hydroperoxides is frequently catalyzed by transition metal ions, which can significantly influence the reaction rate and the distribution of products. This process typically involves one-electron redox reactions, leading to the formation of radical intermediates.

The general mechanism for the metal-catalyzed decomposition of hydroperoxides involves the reduction of the hydroperoxide by a metal ion in a lower oxidation state (e.g., Fe²⁺, Mn²⁺) to form an alkoxyl radical and a hydroxide (B78521) ion, with the metal ion being oxidized. Conversely, a metal ion in a higher oxidation state (e.g., Fe³⁺) can oxidize the hydroperoxide to a peroxyl radical.

For 1-ethoxyethyl hydroperoxide, the decomposition catalyzed by transition metals is expected to proceed via similar pathways. For instance, with Fe²⁺, the reaction would generate the 1-ethoxyethoxy radical. This radical can then undergo further reactions such as hydrogen abstraction or fragmentation.

Table 1: Postulated Products from the Metal-Catalyzed Decomposition of 1-Ethoxyethyl Hydroperoxide

Catalyst Type Proposed Intermediate Potential Final Products
Reductant (e.g., Fe²⁺) 1-Ethoxyethoxy radical Acetaldehyde, Ethanol, Ethyl acetate

Research on the decomposition of analogous hydroperoxides, such as ethylbenzene (B125841) hydroperoxide and cumene (B47948) hydroperoxide, in the presence of various transition metal acetylacetonates (B15086760) (V³⁺, Cr³⁺, Mn²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Mo⁶⁺) has shown the formation of corresponding alcohols and ketones. rsc.org For example, the decomposition of ethylbenzene hydroperoxide yields methylphenylcarbinol and acetophenone. rsc.org By analogy, the decomposition of 1-ethoxyethyl hydroperoxide is expected to yield acetaldehyde and ethanol as primary products.

Photolytic Degradation Mechanisms of Organic Hydroperoxides

The photolytic degradation of organic hydroperoxides is initiated by the absorption of ultraviolet (UV) radiation, which leads to the homolytic cleavage of the weak oxygen-oxygen bond. This process generates an alkoxyl radical and a hydroxyl radical.

In the case of 1-ethoxyethyl hydroperoxide, photolysis results in the formation of the 1-ethoxyethoxy radical and a hydroxyl radical. These highly reactive radicals can then initiate a cascade of secondary reactions, including hydrogen abstraction from the solvent or other molecules, or fragmentation.

A study on the photolysis of the diethyl ether-oxygen charge transfer complex at 254 nm provides insight into the formation and subsequent reactions of 1-ethoxyethyl hydroperoxide. youtube.com While 1-ethoxyethyl hydroperoxide is a product of this photooxygenation, it can also be subject to photolytic decomposition. The quantum yields of various products from the photolysis of the diethyl ether-oxygen system at -30°C are presented in Table 2.

Table 2: Quantum Yields of Products from the Photolysis of the Diethyl Ether-Oxygen System at 254 nm

Product Quantum Yield (Φ)
Hydrogen Peroxide 0.24
1-Ethoxyethyl Hydroperoxide 0.04
Ethyl Acetate 0.26
Acetaldehyde 0.18
Ethanol 0.18
Ethyl Formate 0.04
Methanol 0.035
Formaldehyde (B43269) 0.005
Ethyl Vinyl Ether 0.013

Data from von Sonntag & Schuchmann, 1974 youtube.com

The formation of these products is consistent with the initial generation of a 1-ethoxyethylperoxyl radical, which can then lead to the formation of 1-ethoxyethyl hydroperoxide among other products. youtube.com

Reactions of 1-Ethoxyethyl Hydroperoxide with Other Chemical Species

Reduction by Superoxide (B77818) Anion Radical and Other Reducing Substrates

The superoxide anion radical (O₂⁻) is a potent nucleophile and a reducing agent that can react with hydroperoxides. The initial step in the reaction of superoxide with alkyl hydroperoxides in an aprotic medium is the abstraction of the acidic hydroperoxidic proton. nih.gov This leads to the formation of the corresponding alkylperoxy anion and the hydroperoxyl radical (HO₂•).

Other reducing substrates can also react with 1-ethoxyethyl hydroperoxide. For instance, the detection of diethyl ether peroxides is often based on their ability to oxidize iodide ions to iodine, which then forms a colored complex with starch. utexas.edu This indicates that 1-ethoxyethyl hydroperoxide can be readily reduced.

Oxidative Reactivity in Organic Systems

1-Ethoxyethyl hydroperoxide, being a peroxide, possesses inherent oxidative properties. It can act as an oxygen source in various chemical reactions. The formation of 1-ethoxyethyl hydroperoxide itself is a result of the autoxidation of diethyl ether, a process where atmospheric oxygen is incorporated into the organic molecule. wikipedia.orgyoutube.com

The oxidative potential of 1-ethoxyethyl hydroperoxide is evident in its ability to oxidize substrates such as iodide ions. In organic systems, it can potentially oxidize a variety of functional groups. For example, it could be involved in the epoxidation of alkenes or the oxidation of sulfides to sulfoxides and sulfones, although specific studies demonstrating these reactions with 1-ethoxyethyl hydroperoxide are not extensively documented. The reactivity would likely be influenced by the presence of catalysts.

Upon decomposition, particularly when catalyzed by metals or initiated by photolysis, the resulting radical species (1-ethoxyethoxy and hydroxyl radicals) are highly reactive and can initiate oxidation processes in surrounding organic molecules.

Theoretical and Computational Chemistry of 1 Ethoxyethyl Hydroperoxide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are essential for determining the intrinsic properties of a molecule, such as its electronic structure and energetics. These calculations, which can be performed using methods like Density Functional Theory (DFT) and ab initio calculations, provide a detailed picture of the molecule's stability and electronic landscape.

While specific computational data for 1-ethoxyethyl hydroperoxide is scarce, general characteristics can be inferred from its structure and by analogy to similar compounds. The molecule possesses a chiral center at the carbon atom bonded to the ethoxy and hydroperoxy groups. The presence of the peroxide functional group (-OOH) significantly influences the electronic structure, leading to a relatively weak O-O bond, which is a key factor in its reactivity.

Detailed quantum chemical calculations would typically yield a variety of energetic and electronic properties. A hypothetical table of such calculated properties for 1-ethoxyethyl hydroperoxide is presented below, based on the types of data generated in computational studies of related molecules.

Table 1: Hypothetical Quantum Chemical Calculation Results for 1-Ethoxyethyl Hydroperoxide

PropertyHypothetical ValueDescription
Electronic Energy Value in HartreesThe total energy of the molecule's electrons and fixed nuclei.
Zero-Point Energy (ZPE) Value in kcal/mol or kJ/molThe vibrational energy of the molecule at 0 Kelvin.
Enthalpy (H) Value in kcal/mol or kJ/molThe sum of the internal energy and the product of pressure and volume.
Gibbs Free Energy (G) Value in kcal/mol or kJ/molA thermodynamic potential that can be used to calculate the maximum reversible work that may be performed.
HOMO Energy Value in eVEnergy of the Highest Occupied Molecular Orbital, indicating the molecule's ability to donate electrons.
LUMO Energy Value in eVEnergy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's ability to accept electrons.
HOMO-LUMO Gap Value in eVThe energy difference between the HOMO and LUMO, which relates to the molecule's chemical reactivity.
Dipole Moment Value in DebyeA measure of the separation of positive and negative electrical charges within the molecule.

Note: The values in this table are illustrative and would need to be determined by actual quantum chemical calculations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the reaction mechanisms involving 1-ethoxyethyl hydroperoxide, including its formation and decomposition pathways. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, providing a deeper understanding of the kinetics and thermodynamics of these reactions.

The formation of 1-ethoxyethyl hydroperoxide is a key step in the autooxidation of diethyl ether. nih.gov A DFT study on the autooxidation of diethyl ether has shown that the process is a complex, self-propagating radical reaction. nih.gov The initiation step involves the abstraction of a hydrogen atom from the diethyl ether molecule, followed by the addition of molecular oxygen to form a peroxy radical. nih.gov This peroxy radical can then abstract a hydrogen atom from another diethyl ether molecule to form 1-ethoxyethyl hydroperoxide. nih.gov

A hypothetical data table summarizing the types of findings from a computational study on the reaction mechanisms of 1-ethoxyethyl hydroperoxide is presented below.

Table 2: Hypothetical Reaction Energetics for 1-Ethoxyethyl Hydroperoxide Decomposition

Reaction PathwayTransition StateActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Homolytic O-O Cleavage TS1Hypothetical ValueHypothetical Value
Dehydration to Ethyl Vinyl Ether and Hydrogen Peroxide TS2Hypothetical ValueHypothetical Value
Reaction with Hydroxyl Radical TS3Hypothetical ValueHypothetical Value

Note: The values in this table are for illustrative purposes and would need to be determined through specific computational modeling of 1-ethoxyethyl hydroperoxide reactions.

Molecular Dynamics Simulations of Hydroperoxide Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the behavior of 1-ethoxyethyl hydroperoxide in different environments, such as in solution or at interfaces, and its interactions with other molecules.

Currently, there is a notable lack of published research utilizing molecular dynamics simulations to specifically investigate 1-ethoxyethyl hydroperoxide. Such studies could provide valuable information on:

Solvation Effects: How the presence of a solvent influences the conformation and reactivity of the hydroperoxide.

Intermolecular Interactions: The nature and strength of interactions between 1-ethoxyethyl hydroperoxide molecules or with other chemical species. This could be particularly important for understanding its stability and decomposition in a condensed phase.

Diffusion and Transport Properties: How the molecule moves and distributes itself within a given medium.

Given the absence of specific MD simulation data for 1-ethoxyethyl hydroperoxide, this remains an area ripe for future investigation. The insights gained from such studies would complement the static picture provided by quantum chemical calculations and provide a more dynamic and realistic understanding of its behavior.

Advanced Analytical Methodologies for 1 Ethoxyethyl Hydroperoxide Detection and Characterization

Chromatographic Separation Techniques (HPLC, GC/GCMS) for Organic Hydroperoxides

To analyze individual organic hydroperoxides like 1-ethoxyethyl hydroperoxide within a complex mixture, chromatographic separation techniques are indispensable. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography/Mass Spectrometry (GC/MS) are the most powerful and widely used methods. mdpi.comthermofisher.comresearchgate.net

HPLC is particularly well-suited for the analysis of thermally labile compounds such as hydroperoxides. thermofisher.com The separation is typically achieved on a reversed-phase column (e.g., C18), which separates compounds based on their hydrophobicity. thermofisher.com However, since many hydroperoxides, including 1-ethoxyethyl hydroperoxide, lack a strong chromophore, direct UV detection can be insensitive. jasco.hu To overcome this, various derivatization and specialized detection techniques are employed. mdpi.com Reductive electrochemical detection is one direct method that has been used, where the hydroperoxide is reduced at a mercury drop or carbon electrode, offering a sensitive and direct analysis without derivatization. thermofisher.com

GC/MS analysis of hydroperoxides is more challenging due to their thermal instability, which can cause them to decompose in the hot injector port or on the column. A common strategy to circumvent this issue is to derivatize the hydroperoxide before analysis. One effective method involves the reduction of the hydroperoxide with triphenylphosphine (B44618) (TPP). researchgate.net In this reaction, the hydroperoxide oxidizes TPP to triphenylphosphine oxide (TPPO), and the hydroperoxide itself is converted to the corresponding, more stable alcohol (1-ethoxyethanol in this case). The amount of TPPO formed, which is directly proportional to the initial hydroperoxide concentration, is then quantified by GC/MS. This provides a robust and reliable means of determining hydroperoxide content. researchgate.net

Post-Column Derivatization for Enhanced Detection

Post-column derivatization is a powerful technique in HPLC that significantly enhances the sensitivity and selectivity of hydroperoxide detection. mdpi.com After the hydroperoxides are separated on the HPLC column, the effluent is mixed with a reagent that reacts specifically with the hydroperoxide functional group to yield a product that is easily detectable. uri.eduametsoc.org

This approach avoids the potential issues of pre-column derivatization, such as the formation of multiple derivative products or interference with the chromatographic separation. The utilization of post-column reactions has been demonstrated to be a highly effective approach for increasing the sensitivity of hydroperoxide analysis, allowing for detection at picomole levels in complex systems. mdpi.com This technique is crucial for accurately quantifying trace amounts of specific hydroperoxides like 1-ethoxyethyl hydroperoxide.

Fluorescence and Chemiluminescence-Based Detection Principles

Fluorescence and chemiluminescence are two of the most sensitive detection methods used in conjunction with HPLC for hydroperoxide analysis, often involving post-column derivatization. mdpi.com

Fluorescence Detection: This method relies on a post-column reaction that produces a highly fluorescent compound. A widely used system involves the enzyme horseradish peroxidase (HRP), which catalyzes the reaction between the hydroperoxide and a non-fluorescent substrate, such as p-hydroxyphenylacetic acid (POHPAA), to produce a fluorescent dimer. uri.eduametsoc.org The intensity of the emitted fluorescence is then measured, providing a highly sensitive signal for the hydroperoxide. Another approach uses reagents like diphenyl-1-pyrenylphosphine (B35221) (DPPP), which reacts with hydroperoxides to form a strongly fluorescent phosphine (B1218219) oxide. mdpi.com

Chemiluminescence (CL) Detection: CL detection is renowned for its exceptional sensitivity and low background noise. mdpi.com In this technique, the hydroperoxide reacts with a chemical agent to produce light as a product of the reaction. The luminol (B1675438) reaction is a classic example, where in the presence of a catalyst (like a heme protein), luminol is oxidized by the hydroperoxide, emitting light. nih.gov Another important CL system is the peroxyoxalate reaction. nih.govnih.gov In this system, the hydroperoxide reacts with an oxalate (B1200264) ester to form a high-energy dioxetanedione intermediate. This intermediate then excites a fluorescent dye present in the system, which emits a photon upon returning to its ground state. nih.gov HPLC with post-column CL detection is a very sensitive and direct method for hydroperoxide analysis. mdpi.com

Pulse Radiolysis for the Study of Short-Lived Radical Intermediates

The formation and reactions of 1-ethoxyethyl hydroperoxide are intrinsically linked to short-lived radical intermediates. Pulse radiolysis is a powerful technique used to study these fast reactions. It involves exposing a sample to a very short, intense pulse of high-energy electrons, which generates a high concentration of reactive radical species. iaea.orgrsc.org The subsequent reactions of these radicals can then be monitored in real-time using fast detection methods, such as transient absorption spectroscopy.

In the context of 1-ethoxyethyl hydroperoxide, pulse radiolysis can be used to generate key radical precursors, such as the 1-ethoxyethyl radical (CH₃CH₂OCH(•)CH₃). The reactivity of this radical, particularly its reaction with molecular oxygen to form the corresponding peroxyl radical—the direct precursor to the hydroperoxide—can be studied. By monitoring the formation and decay of these transient species, researchers can determine reaction rate constants and elucidate the mechanisms of autoxidation that lead to the formation of 1-ethoxyethyl hydroperoxide. This technique provides fundamental insights into the kinetics and mechanisms of radical-mediated processes that are otherwise impossible to study. The 1-ethoxyethyl radical has been successfully identified in related reaction systems using techniques like electron paramagnetic resonance (EPR) with spin trapping, confirming its role as a key intermediate. nih.gov

Comparative Analysis of Detection Limits and Selectivity in Complex Matrices

The choice of an analytical method for 1-ethoxyethyl hydroperoxide often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Each methodology offers a different balance of these characteristics.

MethodTypical Detection LimitSelectivity & Notes
Titanium-Based Spectrophotometry ~10 µM rsc.orgMeasures total peroxide content. Good selectivity for the peroxide functional group but does not distinguish between different hydroperoxides. mojoactive.dev
HPLC with UV Detection Low sensitivity without derivatizationLimited use due to the lack of a strong chromophore in many hydroperoxides.
HPLC with Reductive Electrochemical Detection 0.6 µM (for H₂O₂) researchgate.netOffers direct detection without derivatization but can be subject to interference from other electroactive species.
GC/MS with TPP Derivatization Method dependent, but generally sensitiveGood for total hydroperoxide content. Provides structural information from MS but requires derivatization due to thermal lability. researchgate.net
HPLC with Fluorescence Detection 19 x 10⁻⁹ M (for ethyl hydroperoxide) ametsoc.org; 38 pM (with specific probe) mdpi.comExcellent sensitivity and selectivity, especially with enzyme-catalyzed post-column derivatization. mdpi.comuri.edu
HPLC with Chemiluminescence (CL) Detection 1.3 µM (for cumene (B47948) hydroperoxide) nih.govExtremely sensitive with very low background signal. Highly selective for peroxides when using specific CL reactions like peroxyoxalate. mdpi.comnih.gov
APCI-MS/MS 0.3 mM (for cumene hydroperoxide) copernicus.orgProvides direct detection and structural identification but may have higher detection limits compared to derivatization methods. copernicus.org

In complex matrices, such as biological fluids or industrial process streams, selectivity is as crucial as sensitivity. Methods like HPLC coupled with post-column derivatization and fluorescence or chemiluminescence detection are often preferred because they combine the powerful separation of HPLC with highly specific and sensitive detection, minimizing interferences. mdpi.com Spectrophotometric methods, while less sensitive, can be useful for rapid screening of total peroxide content when speciation is not required. nih.gov Ultimately, the optimal analytical strategy involves a careful consideration of the specific analytical challenge at hand.

Applications of 1 Ethoxyethyl Hydroperoxide in Synthetic Organic Chemistry and Materials Science

Role as a Radical Initiator in Polymerization Processes

1-Ethoxyethyl hydroperoxide, like other organic peroxides, can function as a radical initiator, a substance that produces radical species under mild conditions to promote radical reactions. These initiators are crucial in industrial processes, particularly in polymer synthesis. The efficacy of such initiators stems from their possession of a weak oxygen-oxygen single bond, which has a low bond dissociation energy.

Radical polymerization is a method of chain-growth polymerization where a polymer is formed by the sequential addition of monomer units to a free radical. The process is classically divided into three main stages: initiation, propagation, and termination.

The initiation stage, where 1-ethoxyethyl hydroperoxide plays its role, is itself a two-step process.

Radical Formation: The process begins with the homolytic cleavage of the weak peroxide (-O-O-) bond in the initiator molecule. For 1-ethoxyethyl hydroperoxide (CH₃CH(OCH₂CH₃)OOH), this bond breaks under thermal or photochemical stimuli to generate two radical species: a 1-ethoxyethyl oxyl radical and a hydroxyl radical.

Radical Transfer: The newly formed, highly reactive radicals then react with a monomer unit (e.g., a vinyl monomer), abstracting an electron from the monomer's double bond. This reaction creates a new, larger radical that is monomer-based, thereby initiating the polymer chain.

This initiation mechanism is fundamental to many polymerization processes, and the choice of initiator can significantly influence the reaction kinetics and the final properties of the polymer.

The concentration and type of radical initiator, such as 1-ethoxyethyl hydroperoxide, are critical parameters for controlling the final polymer's architecture and molecular weight distribution (MWD). In peroxide-promoted polymerization or degradation processes, the initiator concentration directly impacts the resulting polymer's characteristics.

Increasing the concentration of a peroxide initiator generally leads to:

Decreased Molecular Weight: A higher initiator concentration produces a larger number of initial radicals. This results in the formation of more polymer chains simultaneously, but each chain grows for a shorter duration before termination, leading to a lower average molecular weight.

The following table illustrates the general effect of increasing peroxide concentration on the molecular weight and polydispersity of a polymer, based on studies of peroxide-promoted degradation of polypropylene.

Peroxide Concentration (%)Weight-Average Molecular Weight (Mw) (g/mol)Polydispersity Index (PDI)
0.0 (Virgin Polymer)301,6006.4
0.1120,5003.5
0.285,3002.8
0.562,9702.5

Data is illustrative of the principle based on peroxide-induced degradation of polypropylene.

Beyond its role in the hydroperoxide initiator, the 1-ethoxyethyl group is highly relevant as a functional moiety in modern polymer synthesis, particularly in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. medium.com

The monomer 1-ethoxyethyl acrylate (B77674) (EEA) is a prime example. medium.com In this molecule, the 1-ethoxyethyl group acts as a protective shield for the carboxylic acid group of acrylic acid. This protection is advantageous for several reasons:

Controlled Polymerization: It allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity (low PDI). medium.com

Facile Deprotection: The 1-ethoxyethyl protecting group can be easily removed after polymerization through a simple heating step or mild acidic conditions, yielding poly(acrylic acid). medium.comwikipedia.org This avoids harsh chemical treatments that could degrade the polymer backbone.

This strategy enables the creation of sophisticated polymer architectures, such as block copolymers, which combine different polymer segments in a single chain. For instance, block copolymers containing a poly(acrylic acid) segment can be used in applications requiring pH-responsive materials. medium.com

The table below summarizes results from the RAFT polymerization of EEA to create various block copolymers, demonstrating the high degree of control achieved. medium.com

Block Copolymer StructureNumber-Average Molecular Weight (Mn) (g/mol)Polydispersity Index (PDI)
Poly(methyl acrylate)-b-Poly(EEA)26,1001.16
Poly(n-butyl acrylate)-b-Poly(EEA)29,2001.15
Poly(methyl methacrylate)-b-Poly(EEA)25,4001.22
Poly(N,N-(dimethylamino)ethyl methacrylate)-b-Poly(EEA)32,5001.25

Data from the synthesis of block copolymers via RAFT polymerization of 1-ethoxyethyl acrylate (EEA). medium.com

Oxidant in Selective Organic Transformations

The hydroperoxide functional group (-OOH) makes 1-ethoxyethyl hydroperoxide a potent oxidizing agent. While specific research on 1-ethoxyethyl hydroperoxide as a primary oxidant is less common than for its bulkier analogue, tert-butyl hydroperoxide (TBHP), its chemical reactivity is governed by the same principles. Hydroperoxides are widely used in both metal-catalyzed and metal-free oxidative reactions to form new chemical bonds.

In metal-catalyzed oxidations, a transition metal complex activates the hydroperoxide, facilitating the transfer of an oxygen atom to a substrate. This approach is fundamental to many industrial processes, such as the epoxidation of alkenes. For example, the catalytic activity of certain rhodium complexes in hydrosilylation reactions is enhanced by the addition of organic oxidizing agents like hydroperoxides. While direct studies detailing 1-ethoxyethyl hydroperoxide in this role are limited, research on similar systems provides a clear precedent for its potential application. For instance, product studies have been conducted on the oxidation of 1-ethoxyethyl hydroperoxide with cerium(IV) reagents, which generate the corresponding peroxy radicals, indicating its reactivity with metal ions. cdnsciencepub.com

A significant trend in modern organic synthesis is the development of transition-metal-free reactions to promote greener and more sustainable chemical processes. In this context, organic peroxides, in combination with non-metal catalysts or reagents, serve as powerful oxidants for constructing carbon-carbon and carbon-heteroatom bonds.

These reactions typically proceed through a radical pathway. The hydroperoxide is activated to generate radical species, which then participate in coupling or cyclization cascades. Common systems involve using reagents like molecular iodine (I₂) or potassium iodide (KI) to facilitate the decomposition of the hydroperoxide into reactive radicals.

While specific examples employing 1-ethoxyethyl hydroperoxide are not extensively documented in mainstream literature, the vast body of work on TBHP illustrates the scope of these transformations. These methods are valued for their operational simplicity and tolerance of diverse functional groups.

The following table presents representative examples of transition-metal-free oxidative reactions where a hydroperoxide serves as the terminal oxidant, showcasing the types of transformations potentially achievable with 1-ethoxyethyl hydroperoxide.

Reaction TypeSubstratesOxidant SystemProduct Type
C(sp³)–H/C(sp²)–H Cross-CouplingAzoles and Ethers/AlcoholsTBHPC2-Alkylated Azoles
Self-Intermolecular Oxidative CouplingAryl KetonesI₂ / TBHPα-Acetoxyaryl Ketones
Oxidative Radical Addition/ChlorinationTerminal Alkenes and Chloro ReagentsTBHP / TriethylamineDichloroaryl Compounds
Oxidative Cross-Dehydrogenative CouplingQuinoxalin-2(1H)-ones and 4-HydroxycoumarinsTBHPC3-Functionalized Quinoxalinones

Table illustrates the utility of hydroperoxides (primarily TBHP) in various transition-metal-free oxidative transformations.

Environmental and Atmospheric Chemistry Research Involving Organic Hydroperoxides

Atmospheric Formation Pathways of Organic Hydroperoxides, Including Photooxidation and Ozonolysis

The formation of 1-ethoxyethyl hydroperoxide in the atmosphere is primarily attributed to two major pathways: the photooxidation of diethyl ether and the ozonolysis of ethyl vinyl ether. Both processes involve key atmospheric oxidants such as the hydroxyl radical (OH), ozone (O₃), and the hydroperoxyl radical (HO₂).

Photooxidation of Diethyl Ether (C₂H₅OC₂H₅): The dominant atmospheric sink for diethyl ether is its reaction with the hydroxyl radical. The process is initiated by the abstraction of a hydrogen atom, predominantly from one of the methylene (B1212753) (-CH₂-) groups, which is more favorable than abstraction from the methyl (-CH₃) groups. This reaction forms the 1-ethoxyethyl radical. youtube.comrsc.org

Initiation (H-atom abstraction): C₂H₅OCH₂CH₃ + OH → C₂H₅OCH•CH₃ + H₂O

Peroxy Radical Formation: In the presence of atmospheric oxygen (O₂), the resulting alkyl radical rapidly adds O₂ to form the 1-ethoxyethylperoxy radical (a specific type of alkylperoxy radical, RO₂). rsc.orgrsc.org C₂H₅OCH•CH₃ + O₂ → C₂H₅OCH(OO•)CH₃

Hydroperoxide Formation: This peroxy radical can then react with a hydroperoxyl radical (HO₂) or another hydrogen donor to form the stable 1-ethoxyethyl hydroperoxide molecule. nih.govcopernicus.orgwhiterose.ac.uk This reaction regenerates an oxygen molecule. C₂H₅OCH(OO•)CH₃ + HO₂ → C₂H₅OCH(OOH)CH₃ + O₂

Another related process is the slow autooxidation of diethyl ether, where atmospheric oxygen reacts over time to form hydroperoxides, a process driven by radical chain reactions. youtube.comwikipedia.org

Ozonolysis of Ethyl Vinyl Ether (C₂H₅OCH=CH₂): The reaction of ozone with alkenes is a significant non-photochemical source of radicals and other oxygenated species in the troposphere. The ozonolysis of ethyl vinyl ether proceeds through the formation of an unstable primary ozonide, which rapidly decomposes.

Primary Ozonide Formation and Decomposition: Ozone adds across the double bond of ethyl vinyl ether to form a primary ozonide. This intermediate quickly cleaves to form two sets of products: formaldehyde (B43269) and an ethoxy-substituted Criegee intermediate, or ethyl formate (B1220265) and the simplest Criegee intermediate (CH₂OO). copernicus.org

Criegee Intermediate Reaction: The stabilized ethoxy-substituted Criegee intermediate (C₂H₅OCHOO•) can subsequently react with water vapor present in the atmosphere to yield 1-ethoxyethyl hydroperoxide. copernicus.orglookchem.com C₂H₅OCHOO• + H₂O → C₂H₅OCH(OOH)CH₃

This pathway highlights the importance of alkene ozonolysis in directly producing functionalized hydroperoxides.

Role of Hydroperoxides as Reservoirs and Sources of HOx/ROx Radicals in the Troposphere

Organic hydroperoxides, including 1-ethoxyethyl hydroperoxide, are considered important reservoir species for hydrogen oxide (HOₓ = OH + HO₂) and organic peroxy (ROₓ) radicals. They are more stable than their radical precursors, allowing for transport to different atmospheric regions before decomposing and re-releasing the reactive radicals.

The primary mechanisms for the release of radicals from 1-ethoxyethyl hydroperoxide are photolysis and reaction with the OH radical.

Photolysis: The characteristic weakness of the peroxide bond (O-O) makes it susceptible to cleavage by solar radiation (photolysis), regenerating an OH radical and an alkoxy radical (RO•), in this case, the 1-ethoxyethoxy radical. C₂H₅OCH(OOH)CH₃ + hν → C₂H₅OCH(O•)CH₃ + •OH

Reaction with OH: The reaction with hydroxyl radicals typically proceeds via hydrogen abstraction from the hydroperoxyl group, reforming a peroxy radical and producing water. C₂H₅OCH(OOH)CH₃ + •OH → C₂H₅OCH(OO•)CH₃ + H₂O

The 1-ethoxyethoxy radical (C₂H₅OCH(O•)CH₃) formed from photolysis is itself unstable and rapidly undergoes further reactions. Its main atmospheric fates are unimolecular decomposition or reaction with O₂. rsc.orgnih.govresearchgate.net

Decomposition (β-scission): The radical can decompose by cleaving the C-C bond, yielding ethyl formate and a methyl radical (•CH₃). rsc.orgnih.gov C₂H₅OCH(O•)CH₃ → C₂H₅OC(O)H + •CH₃

Reaction with O₂: It can react with molecular oxygen to form ethyl acetate (B1210297) and a hydroperoxyl radical (HO₂). rsc.orgnih.gov C₂H₅OCH(O•)CH₃ + O₂ → C₂H₅OC(O)CH₃ + HO₂

Through these decomposition pathways, the initial hydroperoxide molecule ultimately contributes to the atmospheric radical pool, influencing local oxidative capacity and ozone formation.

Contribution to Secondary Organic Aerosol (SOA) Formation

Organic hydroperoxides are recognized as contributors to the formation and growth of secondary organic aerosols (SOA), which have significant impacts on air quality and climate. While direct studies on 1-ethoxyethyl hydroperoxide's role in SOA are limited, its contribution can be inferred from the known chemistry of similar compounds. unc.eduscispace.com

There are several mechanisms by which 1-ethoxyethyl hydroperoxide could contribute to SOA:

Condensation: Due to its oxygenated nature and potential for hydrogen bonding, 1-ethoxyethyl hydroperoxide is less volatile than its parent compound, diethyl ether. It can partition from the gas phase into existing aerosol particles, contributing to their mass and growth.

Aqueous Phase Chemistry: Once dissolved in atmospheric water droplets (cloud, fog, or wet aerosol), hydroperoxides can undergo aqueous-phase reactions. They can act as a source of OH radicals within the aqueous phase upon photolysis, initiating the oxidation of other dissolved organic species and leading to the formation of larger, less volatile molecules that remain in the particle phase after water evaporation. semanticscholar.orgcopernicus.org

Oligomerization: In the ozonolysis pathway of ethyl vinyl ether, the Criegee intermediates formed can participate in reactions that lead to the formation of oligomers, including oligoperoxides. copernicus.org Furthermore, organic hydroperoxides can react with carbonyl compounds (aldehydes and ketones) in the aerosol phase, particularly under acidic conditions, to form peroxyhemiacetals. scispace.com These reactions create larger, higher-molecular-weight products, significantly decreasing volatility and locking the species into the particle phase.

The table below summarizes the key atmospheric reactions involving 1-ethoxyethyl hydroperoxide and its precursors.

Process Reactants Primary Products Atmospheric Significance
PhotooxidationDiethyl Ether + OH, O₂, HO₂1-Ethoxyethyl HydroperoxideFormation Pathway
OzonolysisEthyl Vinyl Ether + O₃, H₂O1-Ethoxyethyl HydroperoxideFormation Pathway
Photolysis1-Ethoxyethyl Hydroperoxide + hν1-Ethoxyethoxy radical + OHHOₓ/ROₓ Radical Source
OH Reaction1-Ethoxyethyl Hydroperoxide + OH1-Ethoxyethylperoxy radical + H₂OHOₓ/ROₓ Radical Source
Aqueous Reactions1-Ethoxyethyl HydroperoxideAcetaldehyde (B116499), Ethanol (B145695), OHSOA Formation, Aqueous Phase Chemistry
Oligomerization1-Ethoxyethyl Hydroperoxide + CarbonylsPeroxyhemiacetalsSOA Formation

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Fate and Decomposition Processes in Atmospheric Gas and Aqueous Phases

Gas-Phase Fate: As detailed in section 7.2, the primary gas-phase sinks are photolysis and reaction with OH. Both pathways lead to the formation of the 1-ethoxyethoxy radical. The subsequent rapid decomposition of this radical into ethyl formate and ethyl acetate represents the terminal fate of the carbon backbone. rsc.orgnih.gov These products are more stable but can be further oxidized or removed from the atmosphere via deposition. The radicals generated in the process (•OH, HO₂, •CH₃) continue to participate in atmospheric oxidation cycles.

Aqueous-Phase Fate: If 1-ethoxyethyl hydroperoxide is transferred into an aqueous phase like a cloud droplet or aerosol water, its fate is governed by different processes.

Hydrolysis: In aqueous solution, particularly when heated, diethyl ether hydroperoxide can decompose to form acetaldehyde and ethanol. wikipedia.org This represents a significant sink in atmospheric waters. C₂H₅OCH(OOH)CH₃ (aq) → CH₃CHO (aq) + C₂H₅OH (aq)

Aqueous Photochemistry: Similar to the gas phase, it can photolyze in the aqueous phase to produce OH radicals, which are powerful oxidants for other dissolved organic and inorganic species. semanticscholar.org

Wet Deposition: As a moderately water-soluble compound, 1-ethoxyethyl hydroperoxide can be efficiently removed from the atmosphere through rain-out or fog deposition, transferring it from the atmosphere to the Earth's surface.

Advanced Research Perspectives and Emerging Directions for 1 Ethoxyethyl Hydroperoxide

Development of Innovative and Sustainable Synthetic Routes

The traditional synthesis of 1-ethoxyethyl hydroperoxide often involves the autoxidation of diethyl ether, a process that is slow and can lead to the formation of explosive byproducts. scranton.eduresearchgate.net Another established method is the acid-catalyzed addition of hydrogen peroxide to ethyl vinyl ether. nih.gov However, contemporary research is actively exploring more sustainable and efficient synthetic strategies to overcome the limitations of these conventional routes.

Photocatalysis and Flow Chemistry:

Innovations in synthetic organic chemistry are being increasingly applied to the production of hydroperoxides. Visible-light photocatalysis, for instance, has shown promise in the oxidation of alkanes to their corresponding hydroperoxides, offering a potentially greener alternative to traditional oxidation methods. researchgate.netfrontiersin.orgguidechem.combeyondbenign.org While direct studies on 1-ethoxyethyl hydroperoxide are still emerging, the successful application of this technology to similar molecules like ethyl hydroperoxide suggests a viable pathway for future research. researchgate.netfrontiersin.orgguidechem.combeyondbenign.org

Continuous flow chemistry presents another significant avenue for the sustainable synthesis of organic peroxides. polymtl.cawikipedia.orgnih.gov This technology offers enhanced safety, improved heat and mass transfer, and precise control over reaction parameters, which are crucial for handling potentially hazardous compounds like hydroperoxides. polymtl.cawikipedia.orgnih.gov The development of continuous flow processes for the synthesis of 1-ethoxyethyl hydroperoxide could lead to higher yields, reduced reaction times, and minimized risks associated with batch processing. semanticscholar.orgscispace.com

Enzymatic and Biomimetic Approaches:

The exploration of enzymatic synthesis of ethers and related compounds is also gaining traction. scispace.com While the direct enzymatic synthesis of 1-ethoxyethyl hydroperoxide has not been extensively reported, the broader field of biocatalysis offers intriguing possibilities for developing highly selective and environmentally friendly synthetic routes. Enzymes could potentially offer a way to overcome the challenges of controlling selectivity and reducing hazardous byproducts in traditional chemical synthesis.

The table below summarizes some of the innovative synthetic approaches being explored for organic hydroperoxides, which could be adapted for 1-ethoxyethyl hydroperoxide.

Synthetic ApproachPotential AdvantagesKey Research Findings
Visible-Light Photocatalysis Utilizes renewable energy sources, mild reaction conditions.Highly efficient for the oxidation of ethane (B1197151) to ethyl hydroperoxide. researchgate.netfrontiersin.orgguidechem.combeyondbenign.org
Continuous Flow Chemistry Enhanced safety, better process control, improved scalability.Successfully applied to the synthesis of various organic peroxides. polymtl.cawikipedia.orgnih.gov
Enzymatic Synthesis High selectivity, mild reaction conditions, reduced waste.Feasible for the synthesis of ethers, potential for hydroperoxide synthesis. scispace.com

In-Depth Elucidation of Complex Reaction Networks and Product Distributions

Understanding the complex reaction networks of 1-ethoxyethyl hydroperoxide is paramount for controlling its reactivity and ensuring its safe handling. The formation of this hydroperoxide from diethyl ether is a free-radical, self-propagating autoxidation process that also yields diethyl peroxide. polymtl.casemanticscholar.org

Recent computational studies, particularly using Density Functional Theory (DFT), have begun to shed light on the intricate mechanisms of diethyl ether autoxidation. semanticscholar.orgwiley-vch.de These studies suggest that the process involves multiple competing reaction pathways, including the direct decomposition of the initial diethyl ether radical and the isomerization of the resulting peroxy radical. semanticscholar.org The accumulation of hydroperoxides during this process is a key factor contributing to the potential hazards associated with aged ethers. semanticscholar.org

The decomposition of 1-ethoxyethyl hydroperoxide can be initiated by heat, light, or the presence of catalysts, leading to a variety of products. Thermal decomposition in water, for example, has been shown to produce acetaldehyde (B116499). amazonaws.com A thorough understanding of these decomposition pathways and the resulting product distributions under different conditions is crucial for developing safe and efficient applications.

Researchers are now focusing on detailed kinetic and mechanistic studies to map out the complete reaction network. This involves identifying key intermediates, determining reaction rate constants, and understanding the influence of various parameters such as temperature, pressure, and the presence of catalysts or inhibitors. This knowledge will be instrumental in designing processes that can either stabilize the hydroperoxide or selectively guide its decomposition to desired products.

Green Chemistry Applications and Process Intensification

The principles of green chemistry are increasingly being applied to the synthesis and utilization of 1-ethoxyethyl hydroperoxide, aiming to reduce its environmental impact and enhance process safety. Key green chemistry metrics, such as atom economy and the E-factor (Environmental factor), provide a framework for evaluating the sustainability of chemical processes. wikipedia.orgnih.govwiley-vch.demdpi.com

Atom Economy and Waste Reduction:

The synthesis of 1-ethoxyethyl hydroperoxide via the addition of hydrogen peroxide to ethyl vinyl ether demonstrates high atom economy, as all the atoms of the reactants are incorporated into the final product. scranton.edu In contrast, substitution reactions that generate stoichiometric byproducts have lower atom economy. quizlet.com The focus of green chemistry is to design synthetic routes that maximize the incorporation of reactant atoms into the desired product, thereby minimizing waste.

1-Ethoxyethyl Hydroperoxide as a Green Oxidant:

There is growing interest in using hydroperoxides like 1-ethoxyethyl hydroperoxide as "green" oxidizing agents. researchgate.netamazonaws.commdpi.com Hydrogen peroxide itself is considered an ideal oxidant as its only byproduct is water. mdpi.comnih.gov Organic hydroperoxides, when used in catalytic oxidation reactions, can offer high selectivity and produce less hazardous waste compared to traditional stoichiometric inorganic oxidants like chromium reagents. beyondbenign.orgamazonaws.com The development of catalytic systems that can effectively utilize 1-ethoxyethyl hydroperoxide as an oxidant is a key area of ongoing research.

Process Intensification:

Process intensification, which involves the use of innovative technologies to dramatically improve manufacturing processes, is a crucial aspect of green chemistry. researchgate.netfrontiersin.orgunito.it For the production and use of 1-ethoxyethyl hydroperoxide, process intensification could involve the use of microreactors, continuous flow systems, and alternative energy sources like ultrasound and microwaves to enhance reaction rates, improve safety, and reduce energy consumption. frontiersin.orgunito.it

The following table highlights the application of green chemistry principles to 1-ethoxyethyl hydroperoxide:

Green Chemistry PrincipleApplication to 1-Ethoxyethyl Hydroperoxide
Atom Economy Favoring addition reactions over substitution reactions in its synthesis. scranton.eduquizlet.com
Use of Safer Solvents and Auxiliaries Exploring solvent-free conditions or the use of benign solvents.
Design for Energy Efficiency Utilizing photocatalysis or process intensification to reduce energy consumption. researchgate.netfrontiersin.orgunito.it
Use of Catalysis Employing catalytic amounts of reagents instead of stoichiometric ones. amazonaws.com
Inherently Safer Chemistry for Accident Prevention Using continuous flow reactors to minimize the risks associated with handling explosive peroxides. polymtl.cawikipedia.orgnih.gov

Advanced Computational Predictions for Novel Reactivity and Interactions

Computational chemistry is becoming an indispensable tool for predicting the reactivity and properties of molecules like 1-ethoxyethyl hydroperoxide. Advanced computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide deep insights into reaction mechanisms, transition states, and thermodynamic and kinetic parameters. semanticscholar.orgwiley-vch.de

These computational models can be used to:

Predict Reaction Pathways: Elucidate the complex reaction networks involved in the formation and decomposition of 1-ethoxyethyl hydroperoxide.

Determine Thermochemical Properties: Calculate key data such as enthalpy of formation, bond dissociation energies, and activation energies for various reactions.

Design Novel Catalysts: Screen potential catalysts for their ability to promote desired reactions and inhibit unwanted side reactions.

Assess Potential Hazards: Predict the stability and decomposition behavior of the hydroperoxide under different conditions.

By providing a molecular-level understanding of the behavior of 1-ethoxyethyl hydroperoxide, computational studies can guide experimental work, accelerate the development of new applications, and contribute to the design of safer chemical processes.

Development of Next-Generation Analytical Techniques for Environmental and Industrial Monitoring

The development of sensitive and selective analytical techniques is crucial for the environmental and industrial monitoring of 1-ethoxyethyl hydroperoxide. Its potential presence in the atmosphere, as a product of the oxidation of diethyl ether, necessitates methods for its detection and quantification in air and precipitation. youtube.com

Current analytical methods for hydroperoxides include chromatographic techniques (gas and liquid chromatography), spectroscopic methods, and electrochemical sensors. However, there is a need for next-generation analytical techniques that offer higher sensitivity, real-time monitoring capabilities, and portability for on-site analysis.

Emerging analytical technologies that could be applied to the monitoring of 1-ethoxyethyl hydroperoxide include:

Mass Spectrometry: Advanced mass spectrometry techniques, such as proton-transfer-reaction mass spectrometry (PTR-MS) and chemical ionization mass spectrometry (CIMS), can provide real-time detection of volatile organic compounds and their oxidation products in the atmosphere.

Laser-Based Spectroscopy: Techniques like cavity ring-down spectroscopy (CRDS) and tunable diode laser absorption spectroscopy (TDLAS) offer high sensitivity and selectivity for the detection of trace gases.

Nanosensor Technology: The development of novel nanosensors could enable the creation of low-cost, portable devices for the continuous monitoring of 1-ethoxyethyl hydroperoxide in both environmental and industrial settings.

These advanced analytical techniques will be essential for assessing the environmental fate of 1-ethoxyethyl hydroperoxide, ensuring workplace safety in industrial settings where it may be present, and for quality control in its production and application.

Q & A

Q. What are the established methods for detecting hydroperoxide, 1-ethoxyethyl in laboratory settings?

this compound can be detected using two validated methods:

  • Method A (Test Strip): Peroxide test strips detect peroxide groups via colorimetric changes. These strips are suitable for routine testing of ether-derived peroxides like 1-ethoxyethyl hydroperoxide. Follow manufacturer protocols for calibration and interpretation .
  • Method B (Iodide Test): This method involves reacting the compound with acidic potassium iodide, producing iodine proportional to peroxide concentration. Quantify via titration or spectrophotometry. Ensure proper safety protocols (e.g., fume hood use) due to reactive intermediates .

Q. How should this compound be stored to minimize peroxide accumulation?

  • Label containers with date received , date opened , and discard-by date (typically 6–12 months post-opening, depending on storage conditions) .
  • Store in airtight, light-resistant containers at low temperatures (<25°C). Avoid exposure to metals (e.g., iron, copper) or bases that accelerate peroxide formation .

Q. What safety protocols are critical when handling this compound?

  • Conduct periodic peroxide testing using Method A or B, especially if the compound exceeds its retention time .
  • Use explosion-proof equipment and grounded containers to mitigate static discharge risks .
  • For expired samples (>10 ppm peroxides), contact environmental health and safety (EH&S) teams for stabilization or disposal .

Advanced Research Questions

Q. What synthetic routes are reported for this compound, and what are their mechanistic implications?

  • Thermal decomposition pathways: Studies on 1-ethoxyethyl chloride (a structurally related compound) reveal radical-mediated decomposition mechanisms under heat, suggesting analogous behavior for hydroperoxide derivatives. Monitor reaction kinetics using gas chromatography or mass spectrometry .
  • Radical polymerization applications: this compound derivatives (e.g., 1-ethoxyethyl acrylate) are used in RAFT polymerization. Optimize reaction temperatures (~70°C) to achieve controlled depolymerization and cross-linking .

Q. How do thermodynamic properties influence the stability of this compound?

  • Heat of hydrogenation data (e.g., from NIST) indicates exothermic decomposition risks. For example, vinyl ethers (structurally similar to 1-ethoxyethyl derivatives) exhibit heats of hydrogenation between −30 to −40 kcal/mol, necessitating thermal stability assessments during storage .
  • Activation energies : Oxidation studies on cyclohexanone hydroperoxides (analogous compounds) report activation energies of ~16.8 kcal/mol for decomposition, highlighting temperature-sensitive degradation pathways .

Q. What analytical techniques resolve contradictions in peroxide concentration data?

  • Cross-validate results using both Method A and B to address false positives/negatives. For example, test strips may underestimate peroxides in viscous matrices, while the iodide test requires strict pH control .
  • Use NMR or FTIR spectroscopy to confirm peroxide functional groups and rule out interference from other oxidizers .

Q. How can this compound be stabilized for extended experimental use?

  • Add inhibitors like BHT (butylated hydroxytoluene) at 0.001–0.1% w/w to suppress radical chain reactions .
  • For concentrations >400 ppm, consult EH&S for stabilization protocols (e.g., dilution, chemical neutralization) prior to disposal .

Q. What are the detection limits for this compound in complex matrices?

  • Method A (test strips) typically detects peroxides ≥5 ppm, while Method B (iodide test) achieves sensitivity down to 1 ppm. For trace analysis (<1 ppm), use HPLC with electrochemical detection .

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